2-(Azepane-1-carbothioylsulfanyl)-propionic acid

CAS No.: 378210-53-8

Cat. No.: VC5792367

Molecular Formula: C10H17NO2S2

Molecular Weight: 247.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 378210-53-8 |

|---|---|

| Molecular Formula | C10H17NO2S2 |

| Molecular Weight | 247.37 |

| IUPAC Name | 2-(azepane-1-carbothioylsulfanyl)propanoic acid |

| Standard InChI | InChI=1S/C10H17NO2S2/c1-8(9(12)13)15-10(14)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3,(H,12,13) |

| Standard InChI Key | IYNFJAREUQGZPT-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)SC(=S)N1CCCCCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

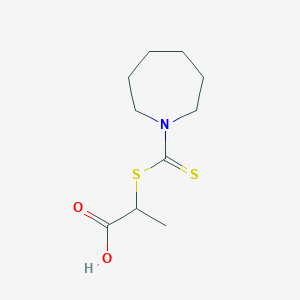

The IUPAC name 2-(azepane-1-carbothioylsulfanyl)-propionic acid delineates its structure:

-

Azepane: A seven-membered saturated heterocycle containing one nitrogen atom.

-

Carbothioylsulfanyl: A functional group comprising a thiocarbonyl (–C(=S)–) bonded to a sulfanyl (–S–) moiety.

-

Propionic acid: A three-carbon carboxylic acid (CH₃CH₂COOH).

The molecule’s backbone integrates these components via a sulfur-sulfur linkage, creating a dithiocarbamate-like structure (Figure 1).

Table 1: Key Identifiers of 2-(Azepane-1-carbothioylsulfanyl)-Propionic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 378210-53-8 | |

| Molecular Formula | C₁₀H₁₇NO₂S₂ | |

| Molar Mass | 247.38 g/mol | |

| MDL Number | MFCD00784832 |

Synthesis and Reactivity

Reactivity Profile

The dithiocarbamate group (–N–C(=S)–S–) confers redox activity and metal-chelating capabilities, analogous to related dithiocarbamates used in rubber vulcanization and coordination chemistry . The carboxylic acid group enables salt formation or esterification, expanding derivatization potential.

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely polar-aprotic solvent-soluble (e.g., DMSO, DMF) due to the carboxylic acid and thiocarbonyl groups. Limited aqueous solubility is expected, typical of dithiocarbamates .

-

Stability: Susceptible to hydrolysis under acidic or alkaline conditions, with the dithiocarbamate bond cleaving to release H₂S or CS₂ .

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume